N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide
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Overview
Description
N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenylacetamide backbone substituted with a 3-chloro-4-fluorophenyl group and an ethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-fluoro-N-ethyl aniline.
Coupling reaction: The intermediate is then coupled with 4-bromoacetophenone under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-{[2-(3-chloro-4-fluorophenyl)ethyl]amino}ethyl)phenyl]acetamide: shares structural similarities with other phenylacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-fluorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
2624142-24-9 |
---|---|
Molecular Formula |
C18H20ClFN2O |
Molecular Weight |
334.8 |
Purity |
95 |
Origin of Product |
United States |
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